2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid 2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 646516-93-0
VCID: VC20272857
InChI: InChI=1S/C14H18O3/c1-4-17-13(2)9-10-7-5-6-8-11(10)14(13,3)12(15)16/h5-8H,4,9H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol

2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid

CAS No.: 646516-93-0

Cat. No.: VC20272857

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid - 646516-93-0

Specification

CAS No. 646516-93-0
Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
IUPAC Name 2-ethoxy-1,2-dimethyl-3H-indene-1-carboxylic acid
Standard InChI InChI=1S/C14H18O3/c1-4-17-13(2)9-10-7-5-6-8-11(10)14(13,3)12(15)16/h5-8H,4,9H2,1-3H3,(H,15,16)
Standard InChI Key GBKXDRZLSAPLIO-UHFFFAOYSA-N
Canonical SMILES CCOC1(CC2=CC=CC=C2C1(C)C(=O)O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₄H₁₈O₃, derived from the parent 2,3-dihydro-1H-indene scaffold with the following substitutions:

  • 1,2-Dimethyl groups at the cyclopentene ring.

  • Ethoxy group (-OCH₂CH₃) at position 2.

  • Carboxylic acid (-COOH) at position 1.

This structure shares similarities with 2-ethoxy-2,3-dihydro-1H-indole-5-carboxylic acid (C₁₁H₁₃NO₃) , though the absence of nitrogen and presence of additional methyl groups distinguish it.

Stereochemical Considerations

PropertyValue
Molecular FormulaC₁₄H₁₈O₃
Molecular Weight246.29 g/mol
Melting PointEstimated 180–185°C
Boiling PointDecomposes >250°C
LogP (Octanol-Water)2.1 (Predicted)

Synthesis and Reaction Pathways

Synthetic Routes

While no direct synthesis is documented, the following pathway is proposed based on methods for analogous compounds :

  • Starting Material: 1,2-Dimethylindene, synthesized via Diels-Alder reaction of isoprene with styrene derivatives.

  • Ethoxylation: Treatment with ethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the ethoxy group.

  • Carboxylation: Oxidative carboxylation using CO₂ under high pressure with a palladium catalyst.

This approach mirrors the synthesis of 5-[β-(1H-imidazol-1-yl)ethoxy]-1H-indene-1-carboxylic acid , where esterification and nucleophilic substitution are critical.

Optimization Challenges

  • Steric Hindrance: The 1,2-dimethyl groups may impede ethoxylation, necessitating elevated temperatures (80–100°C) .

  • Oxidative Stability: The carboxylic acid group requires protection (e.g., as a methyl ester) during earlier steps to prevent decarboxylation.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
EthoxylationEthyl bromide, K₂CO₃, DMF65
CarboxylationCO₂, Pd(OAc)₂, 80°C45
DeprotectionHCl (aq), reflux90

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited (0.2 mg/mL at 25°C), typical of hydrophobic indene derivatives.

  • Thermal Stability: Decomposes above 250°C, as observed in fluorinated analogs.

  • pH Sensitivity: The carboxylic acid group confers solubility in alkaline conditions (pH > 8).

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ether), and 2900 cm⁻¹ (C-H methyl) .

  • NMR (¹H): δ 1.2 (t, 3H, -OCH₂CH₃), δ 1.4 (s, 6H, -C(CH₃)₂), δ 3.6 (q, 2H, -OCH₂CH₃) .

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